![molecular formula C27H18Cl2O4 B11153745 1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11153745.png)
1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a complex organic compound with the molecular formula C27H18Cl2O4 and a molecular weight of 477.348 . This compound belongs to the class of benzo[c]chromen-6-one derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl alcohol and benzo[c]chromen-6-one.
Protection and Activation: The hydroxyl groups of the starting materials are protected or activated to facilitate the subsequent reactions.
Coupling Reaction: The key step involves the coupling of the protected or activated intermediates using reagents such as palladium catalysts in a Suzuki-Miyaura cross-coupling reaction.
Deprotection: After the coupling reaction, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent selection, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly phosphodiesterase inhibitors.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as phosphodiesterases, leading to inhibition of their activity.
Pathways Involved: By inhibiting phosphodiesterases, the compound can modulate intracellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3-bis[(4-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one: A similar compound with a different substitution pattern on the benzyl groups.
4-aminomethyl-7-benzyloxy-2H-chromen-2-ones: Compounds with similar core structures but different functional groups, investigated for their potential as multi-targeting inhibitors.
Uniqueness
1,3-bis[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C27H18Cl2O4 |
|---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
1,3-bis[(2-chlorophenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C27H18Cl2O4/c28-22-11-5-1-7-17(22)15-31-19-13-24(32-16-18-8-2-6-12-23(18)29)26-20-9-3-4-10-21(20)27(30)33-25(26)14-19/h1-14H,15-16H2 |
InChI Key |
OGUFCMVEDHJRKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C4=CC=CC=C4C(=O)O3)C(=C2)OCC5=CC=CC=C5Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-phenylalaninate](/img/structure/B11153665.png)
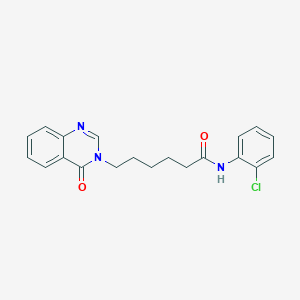
![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-methionyl-beta-alanine](/img/structure/B11153689.png)
![(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate](/img/structure/B11153692.png)
![5-butyl-2,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11153699.png)
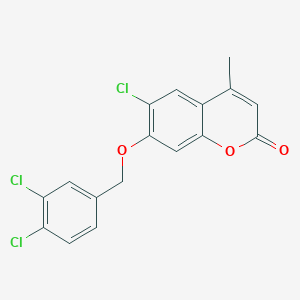
methanone](/img/structure/B11153706.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11153707.png)
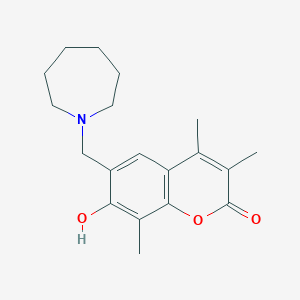
![2-(2-chlorophenyl)-N-[(2R)-1-hydroxy-4-methylpentan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11153722.png)
![methyl {6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11153728.png)
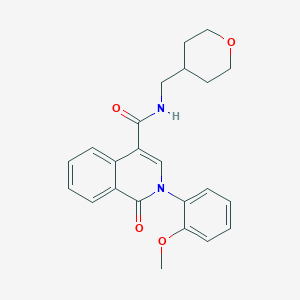
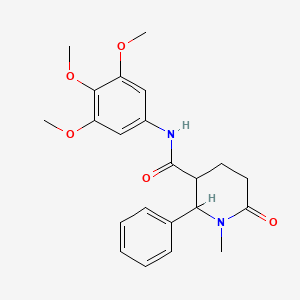
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide](/img/structure/B11153750.png)
